molecular formula C9H19NO4 B8407501 methyl N-(2,2-diethoxyethyl)glycinate

methyl N-(2,2-diethoxyethyl)glycinate

Cat. No.: B8407501
M. Wt: 205.25 g/mol
InChI Key: QBWPDTKRHKNBOC-UHFFFAOYSA-N
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Description

Methyl N-(2,2-diethoxyethyl)glycinate is an N-substituted glycinate ester characterized by a diethoxyethyl group attached to the glycine nitrogen. These compounds are pivotal intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility in forming peptide bonds, heterocycles, and functionalized amines . This article focuses on comparing its structural and synthetic features with similar compounds, leveraging data from glycinate esters bearing aromatic, aliphatic, and heterocyclic substituents.

Properties

Molecular Formula

C9H19NO4

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 2-(2,2-diethoxyethylamino)acetate

InChI

InChI=1S/C9H19NO4/c1-4-13-9(14-5-2)7-10-6-8(11)12-3/h9-10H,4-7H2,1-3H3

InChI Key

QBWPDTKRHKNBOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCC(=O)OC)OCC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis categorizes methyl N-(2,2-diethoxyethyl)glycinate analogs based on substituent type, synthesis routes, yields, and physicochemical properties.

Aromatic and Heterocyclic Substituted Glycinates
Compound Name Substituent Synthesis Method Yield Melting Point (°C) Key Challenges References
Methyl N-(1H-indol-2-ylcarbonyl)glycinate Indole-2-carbonyl Coupling with methyl glycinate hydrochloride 74% 210–213 Requires TLC monitoring
Methyl N-(pyrimidin-2-yl)glycinate Pyrimidin-2-yl Solid-phase synthesis (Merrifield resin) N/A N/A Avoids diketopiperazine formation
Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate Pyridinyl-ethenyl Nucleophilic substitution 89% N/A High yield, minimal side reactions

Key Observations :

  • Indole derivatives exhibit high crystallinity (e.g., 210–213°C melting point) but require meticulous purification .
  • Pyrimidine-substituted analogs face challenges in liquid-phase synthesis due to intramolecular self-condensation (e.g., diketopiperazine formation). Solid-phase methods mitigate this by immobilizing intermediates .
  • Pyridine-based glycinates achieve high yields (88–89%) via straightforward nucleophilic substitution, highlighting the influence of electron-deficient heterocycles on reactivity .
Aliphatic Substituted Glycinates
Compound Name Substituent Synthesis Method Yield Key Features References
Ethyl N-(2,2-diethoxyethyl)-N-(3-hydroxy-2-nitrobenzoyl)glycinate Diethoxyethyl + nitrobenzoyl Multi-step esterification/alkylation N/A Complex structure, nitro group enhances electrophilicity
Ethyl N-(2,4-dimethoxybenzyl)glycinate Dimethoxybenzyl Standard coupling with glycinate hydrochlorides N/A Aromatic ethers improve solubility

Key Observations :

  • Diethoxyethyl-substituted glycinates (e.g., CAS 94295-86-0) feature flexible aliphatic chains that enhance solubility in organic solvents. The nitrobenzoyl group in introduces electrophilic character, enabling further functionalization.
  • Benzyl-type substituents (e.g., dimethoxybenzyl) balance hydrophobicity and aromaticity, often simplifying purification compared to purely aliphatic analogs .
Reactivity and Stability
  • Diketopiperazine Formation : Liquid-phase synthesis of pyrimidinyl glycinates (e.g., ) is prone to intramolecular cyclization, reducing yields. Solid-phase strategies prevent this by spatially separating reactive groups .
  • Steric Effects : Bulky substituents (e.g., indole-2-carbonyl) slow reaction kinetics but improve crystallinity. Diethoxyethyl groups, being less bulky, may facilitate faster reactions .
  • Protecting Groups : Boc (tert-butoxycarbonyl) protection in solid-phase synthesis minimizes unwanted side reactions, a strategy applicable to diethoxyethyl glycinates .
Yield Optimization
  • High yields (≥74%) are achievable with electron-deficient aromatic substituents (e.g., indole, pyridine) due to enhanced electrophilicity .
  • Aliphatic glycinates (e.g., diethoxyethyl) may require optimized reaction times and temperatures to balance reactivity and stability.

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